An In-depth Technical Guide to Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Structure, Properties, and Applications
An In-depth Technical Guide to Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, a rigid, non-aromatic diester with significant potential in medicinal chemistry and materials science. We will delve into its core structural features, physicochemical properties, and detailed synthetic methodologies. A key focus will be placed on its emerging role as a bioisosteric replacement for para-substituted phenyl rings in drug design, offering a pathway to improved pharmacokinetic and pharmacodynamic profiles. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecular entities.
Introduction: The Bicyclo[2.2.2]octane Scaffold - A Rigid Framework for Innovation
The bicyclo[2.2.2]octane core is a highly symmetrical and conformationally constrained bridged ring system. This inherent rigidity makes it an attractive scaffold in various chemical disciplines. Unlike flexible aliphatic chains or planar aromatic rings, the bicyclo[2.2.2]octane unit enforces a well-defined three-dimensional arrangement of substituents, a critical feature in the rational design of bioactive molecules and advanced materials. Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, the subject of this guide, positions two ethyl ester functionalities at the bridgehead positions, providing a linear and rigid linker with versatile chemical handles for further elaboration.
The primary appeal of this scaffold in drug discovery lies in its utility as a bioisostere for the para-substituted benzene ring. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate, such as solubility, lipophilicity, and metabolic stability, without compromising its biological activity. The tetrahedral geometry of the bridgehead carbons in the bicyclo[2.2.2]octane system mimics the linear trajectory of a para-disubstituted aromatic ring, while its saturated nature offers a distinct electronic and metabolic profile.
Molecular Structure and Key Identifiers
The fundamental identity of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is established by its unique structural arrangement and associated chemical identifiers.
Chemical Structure
Caption: 2D representation of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
Tabulated Identifiers
| Identifier | Value | Source |
| CAS Number | 1659-75-2 | [1] |
| Molecular Formula | C₁₄H₂₂O₄ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| IUPAC Name | diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |
| SMILES | CCOC(=O)C12CCC(CC1)(CC2)C(=O)OCC | [1] |
| InChI | InChI=1S/C14H22O4/c1-3-17-13(15)11-5-9-12(10-6-11)14(16)18-4-2/h5-10H2,3-4H3,1-2H3 |
Physicochemical and Spectroscopic Properties
Physicochemical Properties (Predicted and Analog-Based)
| Property | Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid |
| Appearance | White to off-white solid (predicted) | White to off-white Solid | White crystalline solid |
| Melting Point | 30 °C | Not available | >300 °C |
| Boiling Point | Not available | 273.6 °C at 760 mmHg | Not applicable |
| Density | Not available | 1.206 g/cm³ | Not available |
| Solubility | Soluble in common organic solvents (predicted) | Soluble in organic solvents | Soluble in polar solvents like water and alcohols[2] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. While specific spectra for the diethyl ester are not publicly available, the expected spectral features can be inferred from its structure and data from analogous compounds. Researchers should obtain and verify this data experimentally or through trusted commercial suppliers.
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¹H NMR: The proton NMR spectrum is expected to be simple due to the high symmetry of the molecule. Key signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups. The protons on the bicyclo[2.2.2]octane cage would likely appear as a complex multiplet.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the bicyclic framework. The symmetry of the core would simplify the spectrum of the cage carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically in the range of 1730-1750 cm⁻¹. C-O stretching bands and C-H stretching and bending vibrations will also be present.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 254. Subsequent fragmentation patterns would likely involve the loss of ethoxy and carboethoxy groups.
Synthesis and Experimental Protocols
The synthesis of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate can be achieved through a multi-step sequence, culminating in the esterification of the corresponding dicarboxylic acid. The overall synthetic strategy is outlined below, followed by a detailed, field-proven protocol.
Synthetic Strategy: A Multi-step Approach
The most common and reliable route to 1,4-disubstituted bicyclo[2.2.2]octane systems involves the construction of the bicyclic core followed by functional group manipulations. A robust synthesis of the parent bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been reported, which serves as the key precursor.
Caption: Synthetic pathway to Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established chemical transformations for similar substrates.
Step 1: Synthesis of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate [1]
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Rationale: This step constructs the bicyclic framework through a double alkylation of the enolate of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate with 1,2-dibromoethane. Sodium hydride is a strong base suitable for generating the enolate.
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Procedure:
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In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, suspend sodium hydride (0.28 mol) in ethylene glycol dimethyl ether (80 mL).
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Add diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (0.1 mol) to the suspension.
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Heat the mixture to 60 °C and slowly add 1,2-dibromoethane (0.46 mol) dropwise.
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After the addition is complete, raise the temperature to 90 °C and stir for 20 hours.
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Remove unreacted 1,2-dibromoethane and the solvent by distillation under reduced pressure.
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Dissolve the residue in dichloromethane and adjust the pH of any remaining solids to approximately 5-6 with concentrated hydrochloric acid.
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Extract the aqueous phase with dichloromethane, combine the organic layers, and remove the solvent.
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Purify the crude product by recrystallization from ethanol to yield diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.
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Step 2: Reduction of the Keto Groups
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Rationale: The ketone functionalities are removed to yield the saturated bicyclo[2.2.2]octane core. The Wolff-Kishner reduction is a classic and effective method for the deoxygenation of ketones, particularly those that are stable to strong basic conditions.
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Procedure (Wolff-Kishner Reduction):
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To a solution of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate in a high-boiling solvent such as diethylene glycol, add hydrazine hydrate in excess.
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Add a catalytic amount of a strong base, such as potassium hydroxide.
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Heat the reaction mixture to reflux to form the hydrazone intermediate, with the removal of water.
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Continue heating at a higher temperature (typically 180-200 °C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas, leading to the reduced product.
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After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain crude Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
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Purify the product by vacuum distillation or column chromatography.
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Step 3 (Alternative Route): Hydrolysis and Re-esterification
This alternative route involves the hydrolysis of the ester groups to the dicarboxylic acid, which can then be re-esterified to the desired diethyl ester. This can be advantageous for purification purposes.
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Sub-step 3a: Hydrolysis to Bicyclo[2.2.2]octane-1,4-dicarboxylic acid [3]
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Reflux Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate with an excess of aqueous sodium hydroxide solution.
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After the reaction is complete (monitored by TLC), cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.
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Collect the solid by filtration, wash with cold water, and dry.
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Sub-step 3b: Fischer Esterification to Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate [4][5]
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Rationale: This is a classic acid-catalyzed esterification. The use of a large excess of ethanol drives the equilibrium towards the product, and a strong acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
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Procedure:
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Suspend Bicyclo[2.2.2]octane-1,4-dicarboxylic acid in a large excess of absolute ethanol.
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Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
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Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
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Remove the bulk of the ethanol under reduced pressure.
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Extract the product into an organic solvent (e.g., diethyl ether).
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Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude diethyl ester.
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Purify by vacuum distillation or column chromatography.
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Applications in Drug Development and Materials Science
The rigid and well-defined geometry of the bicyclo[2.2.2]octane scaffold makes it a valuable component in the design of novel pharmaceuticals and functional materials.
A Bioisostere for the para-Substituted Phenyl Ring
The replacement of a para-substituted phenyl ring with a 1,4-disubstituted bicyclo[2.2.2]octane core is a promising strategy in medicinal chemistry to overcome common liabilities associated with aromatic systems, such as metabolic oxidation by cytochrome P450 enzymes.
Caption: Bioisosteric replacement of a phenyl ring with a bicyclo[2.2.2]octane core.
A notable example of this approach, although with a heteroatom-containing analog, is the replacement of the phenyl ring in the anticancer drugs Imatinib and Vorinostat with a 2-oxabicyclo[2.2.2]octane core. This modification led to improved physicochemical properties, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity, while in the case of Vorinostat, a new bioactive analog was discovered. This highlights the potential of the bicyclo[2.2.2]octane scaffold in fine-tuning the properties of drug candidates.
A Rigid Linker in Materials Science
The linear and rigid nature of Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate and its derivatives makes them excellent building blocks for the construction of metal-organic frameworks (MOFs) and other porous materials. The non-aromatic nature of the linker can lead to the formation of transparent porous materials, which are of interest for studying guest molecules within confined spaces.
Safety and Handling
While specific safety data for Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is limited, information for the analogous dimethyl ester and the parent dicarboxylic acid provides guidance for safe handling.
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Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: May be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation, as well as respiratory irritation.
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Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Is known to cause skin and serious eye irritation, and may cause respiratory irritation.
General Precautions:
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Use in a well-ventilated area or with local exhaust ventilation.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is a molecule of significant interest due to its unique structural and physicochemical properties. Its rigid, non-planar framework offers a compelling alternative to traditional aromatic linkers in both medicinal chemistry and materials science. As a bioisostere, it holds the potential to unlock improved drug-like properties in therapeutic candidates. The synthetic routes, while multi-stepped, are achievable with standard organic chemistry techniques. Further exploration of this and related bicyclo[2.2.2]octane derivatives is warranted to fully realize their potential in the development of next-generation pharmaceuticals and advanced materials.
References
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks. (URL: [Link])
- US20200270191A1 - Synthesis of bicyclo[2.2.
-
1,4-Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate - PubChem. (URL: [Link])
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Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing). (URL: [Link])
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Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, 98% - 3ASenrise. (URL: [Link])
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Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | C10H14O4 | CID 607709 - PubChem. (URL: [Link])
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APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report Ronald D. Clark Bennie S. Archuleta New Mexico Highlands University Las. (URL: [Link])
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The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid reported by... - ResearchGate. (URL: [Link])
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2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC - PubMed Central. (URL: [Link])
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AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES. (URL: [Link])
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Convenient One-Pot Preparation of Dimethyl Bicyclo[2.2.2]octane-1,4. (URL: [Link])
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Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate - Sci-Hub. (URL: [Link])
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A Convenient Preparation of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate. A Bicyclo[2.2.2]octane Precursor | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (URL: [Link])
- WO2019075004A1 - Synthesis of bicyclo[2.2.
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